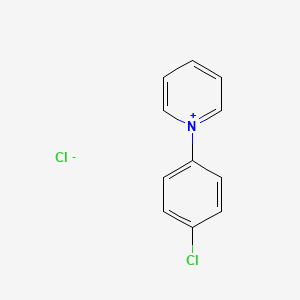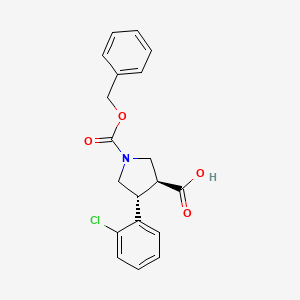
(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a 2-chlorophenyl group, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.
Substitution with the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxycarbonyl and 2-chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can be employed for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- (3S,4R)-1-((Benzyloxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The presence of the 2-chlorophenyl group in (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid distinguishes it from similar compounds, potentially leading to unique chemical reactivity and biological activity. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.
属性
分子式 |
C19H18ClNO4 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
(3S,4R)-4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO4/c20-17-9-5-4-8-14(17)15-10-21(11-16(15)18(22)23)19(24)25-12-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,22,23)/t15-,16+/m0/s1 |
InChI 键 |
SIVURWGWAFBFKR-JKSUJKDBSA-N |
手性 SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |
规范 SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


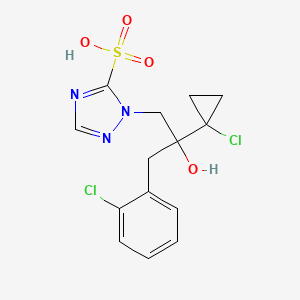
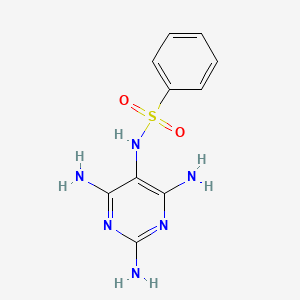
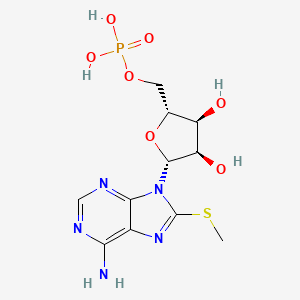
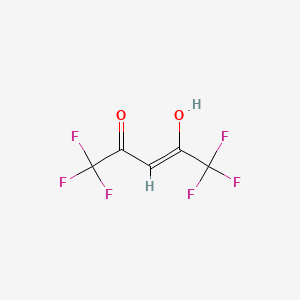
![2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15217472.png)
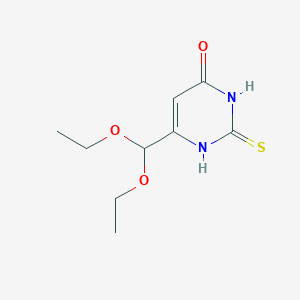
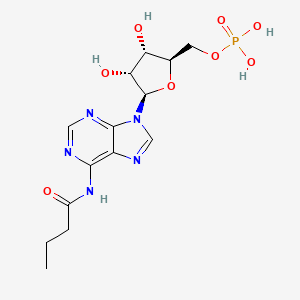
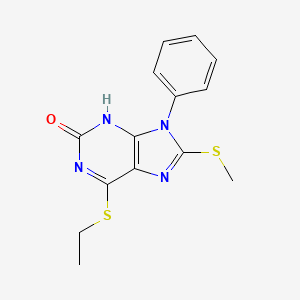
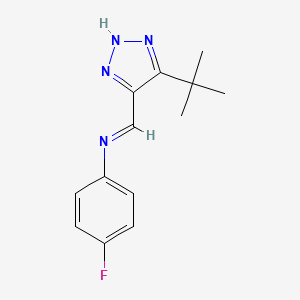

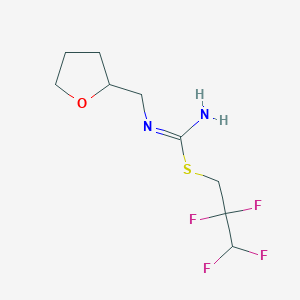
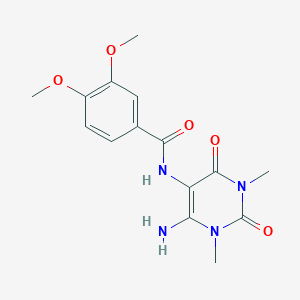
![N-[10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15217514.png)
